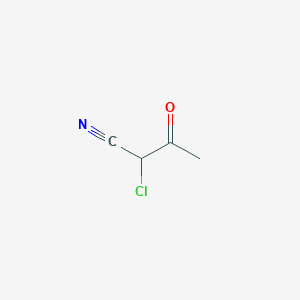

2-Chloro-3-oxo-butyronitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-3-oxo-butyronitrile is a useful research compound. Its molecular formula is C4H4ClNO and its molecular weight is 117.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of 2-Chloro-3-oxo-butyronitrile is in the synthesis of pharmaceutical compounds. It serves as an intermediate in the preparation of various bioactive molecules.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer activity. For instance, researchers synthesized a series of compounds based on this nitrile, which showed selective inhibition against cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of apoptosis pathways, leading to cell death in malignant cells while sparing normal cells.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and condensation reactions.

Data Table: Synthetic Pathways Using this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction | Amino derivatives |

| Aldol Condensation | Acidic conditions | β-Hydroxy nitriles |

| Cyclization | Heat or catalyst required | Cyclic compounds |

These synthetic pathways highlight the versatility of this compound in generating diverse chemical entities.

Agrochemical Applications

Beyond medicinal chemistry, this compound has potential applications in agrochemicals. Its derivatives can act as herbicides or pesticides due to their ability to inhibit specific biochemical pathways in plants and pests.

Case Study: Herbicide Development

Research has shown that certain derivatives of this compound possess herbicidal properties that target the biosynthesis of essential amino acids in plants. Field trials indicated significant efficacy against common weeds without affecting crop yields, suggesting potential for commercial herbicide formulations.

Material Science

The compound also finds applications in material science, particularly in the development of polymers and resins. Its reactive nature allows it to participate in polymerization processes, leading to materials with enhanced properties.

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 50 | 200 |

| Epoxy Resin | 70 | 180 |

These properties demonstrate the potential for creating high-performance materials suitable for various industrial applications.

Propiedades

IUPAC Name |

2-chloro-3-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c1-3(7)4(5)2-6/h4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRSSJMNOUZUKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484472 |

Source

|

| Record name | 2-CHLORO-3-OXO-BUTYRONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60930-76-9 |

Source

|

| Record name | 2-CHLORO-3-OXO-BUTYRONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.